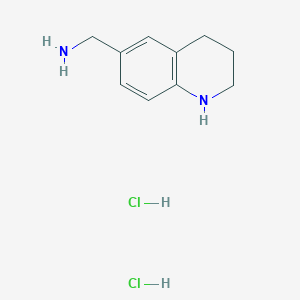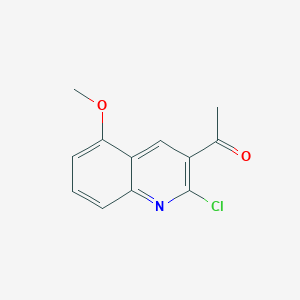
(E)-4-(2-(9H-Purin-6-yl)vinyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(2-(9H-Purin-6-yl)vinyl)morpholine is a chemical compound that features a morpholine ring attached to a purine base via a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-(9H-Purin-6-yl)vinyl)morpholine typically involves the reaction of a purine derivative with a morpholine derivative under specific conditions. One common method involves the use of a vinylation reaction, where the purine base is functionalized with a vinyl group before being coupled with morpholine. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(2-(9H-Purin-6-yl)vinyl)morpholine can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form an epoxide or a diol.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Epoxides or diols.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
(E)-4-(2-(9H-Purin-6-yl)vinyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-4-(2-(9H-Purin-6-yl)vinyl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The purine base can mimic natural nucleotides, allowing the compound to interfere with biological processes such as DNA replication and protein synthesis. The vinyl group and morpholine ring can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-Methyl-2-(9H-purin-6-yl)ethenamine
- N-(9H-purin-6-yl) Benzamide
Uniqueness
(E)-4-(2-(9H-Purin-6-yl)vinyl)morpholine is unique due to the presence of the morpholine ring, which can confer additional chemical stability and biological activity compared to other purine derivatives. The vinyl group also allows for further functionalization, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H13N5O |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
4-[(E)-2-(7H-purin-6-yl)ethenyl]morpholine |
InChI |
InChI=1S/C11H13N5O/c1(2-16-3-5-17-6-4-16)9-10-11(14-7-12-9)15-8-13-10/h1-2,7-8H,3-6H2,(H,12,13,14,15)/b2-1+ |
InChI Key |
VQGKOQLCTIMMLV-OWOJBTEDSA-N |
Isomeric SMILES |
C1COCCN1/C=C/C2=C3C(=NC=N2)N=CN3 |
Canonical SMILES |
C1COCCN1C=CC2=C3C(=NC=N2)N=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-5,6-dihydrobenzo[h]quinazolin-4-amine](/img/structure/B11876992.png)



![6-Hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11877021.png)
![tert-Butyl 5-methyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11877025.png)

![2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11877028.png)
![1-(2,8-Dimethyl-8H-pyrazolo[1,5-b]indazol-3-yl)ethanone](/img/structure/B11877030.png)


![4-(2-Methoxyethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11877053.png)
![(2'-Chloro-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B11877057.png)
![2-(6-Methoxypyridazin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11877058.png)
